2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
WAY-606096 is a chemical compound with the molecular formula C₂₂H₂₁N₃O₂S₂ and a molecular weight of 423.55 g/mol . It is known for its role in affecting signal transduction downstream of the MET receptor . The compound is characterized by its complex structure, which includes a benzothieno pyrimidinone core with various substituents .
Preparation Methods
The synthesis of WAY-606096 involves multiple steps, starting with the preparation of the benzothieno pyrimidinone core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods for WAY-606096 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
WAY-606096 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-606096 can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-606096 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying signal transduction pathways and receptor interactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Mechanism of Action
WAY-606096 exerts its effects by interacting with the MET receptor, a tyrosine kinase receptor involved in various cellular processes such as growth, survival, and migration . The compound affects signal transduction downstream of the MET receptor, leading to alterations in cellular signaling pathways . This interaction can modulate the activity of various downstream effectors and pathways, contributing to its biological effects.
Comparison with Similar Compounds
WAY-606096 can be compared with other compounds that target the MET receptor or have similar structural features. Some similar compounds include:
Crizotinib: A known MET receptor inhibitor used in cancer therapy.
Cabozantinib: Another MET receptor inhibitor with therapeutic applications.
Foretinib: A multi-targeted kinase inhibitor that also affects the MET receptor.
WAY-606096 is unique due to its specific structural features and its distinct interaction with the MET receptor, which may offer advantages in certain research and therapeutic contexts .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-13-17(14(2)27-24-13)12-28-22-23-20-19(16-10-6-7-11-18(16)29-20)21(26)25(22)15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUITCVQNNSKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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